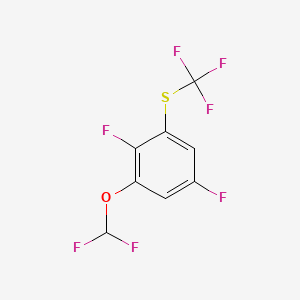
1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene: is a fluorinated aromatic compound with the molecular formula C8H3F7OS and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including high thermal stability, resistance to oxidation, and strong electronegativity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursorsThe difluoromethoxy group can be introduced using difluoromethyl ethers, while the trifluoromethylthio group is often introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethylthio group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioactive molecules due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its thermal stability and resistance to chemical degradation
Wirkmechanismus
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene is primarily influenced by its fluorinated groups. The strong electronegativity of fluorine atoms affects the compound’s reactivity and interaction with other molecules. The trifluoromethylthio group can act as an electron-withdrawing group, influencing the compound’s overall electronic properties and reactivity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Difluoro-2-methoxy-6-(trifluoromethylthio)benzene
- 1,4-Difluoro-2-difluoromethoxybenzene
- 1,4-Difluoro-2-methoxybenzene
Comparison: 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene is unique due to the presence of both difluoromethoxy and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to oxidation, compared to similar compounds that may lack one or both of these groups .
Eigenschaften
Molekularformel |
C8H3F7OS |
|---|---|
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-2,5-difluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-4(16-7(11)12)6(10)5(2-3)17-8(13,14)15/h1-2,7H |
InChI-Schlüssel |
DQGMNZGTVKSEPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OC(F)F)F)SC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)
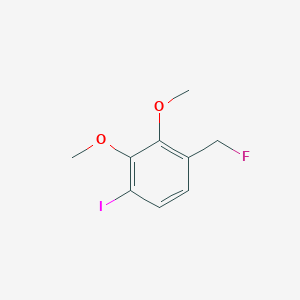
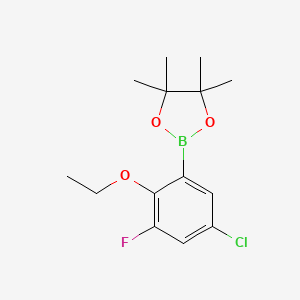
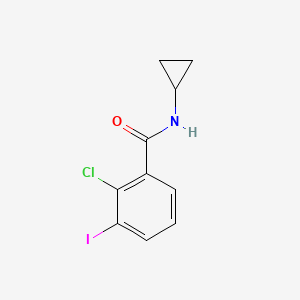
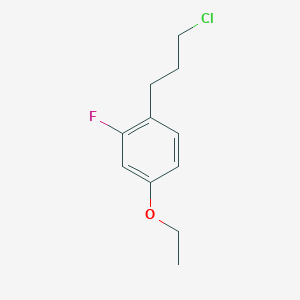
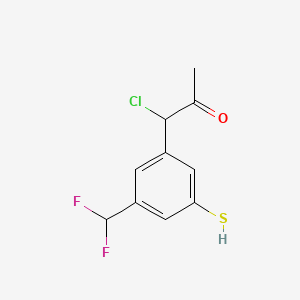



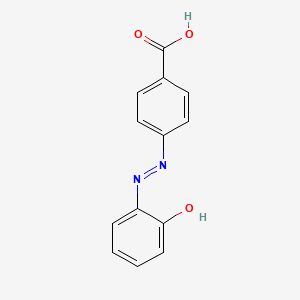
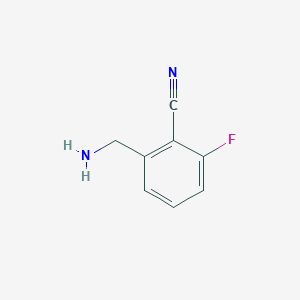
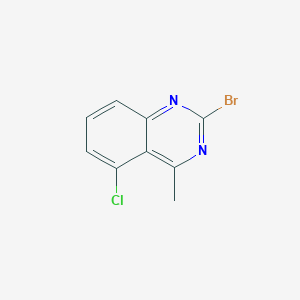

![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)
